N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Physicochemical characterization Regioisomer differentiation Solid-state properties

Researchers requiring the meta-chloro regioisomer for systematic SAR often face supply gaps, as only the para-chloro analog (CAS 260047-13-0) is stocked. This compound fills that gap as a custom-synthesized probe. Key advantages: - Enables regioisomeric selectivity profiling against BET bromodomains (BRD2/3/4) - Distinct electronic profile (σₘ = 0.37 vs. σₚ = 0.23) for CYP450 & GPCR panels - Custom synthesis ensures batch-to-batch consistency for reproducible IC₅₀ determination

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
Cat. No. B5248712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16)
InChIKeyILSSZIAGOJRUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide – Chemical Identity, Scaffold Context, and Procurement


N-(3-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (molecular formula C₁₂H₁₁ClN₂O₂, exact mass 250.68 g/mol, InChI Key ILSSZIAGOJRUOG-UHFFFAOYSA-N) is a synthetic small-molecule belonging to the N-substituted 3,5-dimethylisoxazole-4-carboxamide class . The 3,5-dimethylisoxazole core is a privileged scaffold in medicinal chemistry, recognized as an acetyl-lysine bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomains [1]. The meta-chloro substituent on the anilide phenyl ring distinguishes this compound from its para-chloro regioisomer (CAS 260047-13-0) and from the unsubstituted N-phenyl parent, imparting unique electronic and steric properties pertinent to target engagement. The compound is available from specialty chemical suppliers as a research-grade material for non-human, non-veterinary use .

Scaffold 3,5-Dimethylisoxazole core as acetyl-lysine mimetic bromodomain ligand
Substitution Meta-chloro anilide distinct from para-Cl regioisomer; unique electronic profile
Procurement Research-grade custom chemical; non-human, non-veterinary use

N-(3-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide – Regioisomeric and Scaffold Specificity


The N-phenyl-3,5-dimethylisoxazole-4-carboxamide series exhibits pronounced sensitivity to the position and nature of aryl substituents, making simple in-class interchange unreliable. The meta-chloro substitution pattern on the anilide ring of this compound cannot be replaced by the para-chloro regioisomer without altering the H-bonding geometry, dipole moment, and steric contour at the amide pharmacophore . Within the broader 3,5-dimethylisoxazole chemotype, the 4-carboxamide linkage geometry is critical for acetyl-lysine mimicry; modification at this position — including replacement of the N-aryl group — directly impacts bromodomain displacement potency and selectivity across the BET family (BRD2, BRD3, BRD4) [1]. For procurement purposes, the absence of a CAS registry number for the meta-chloro compound (contrasting with CAS 260047-13-0 for the para-chloro analog) further underscores that these are chemically distinct entities not amenable to casual substitution [2].

Para-chloro regioisomer may alter H-bond geometry and dipole moment at the amide pharmacophore.
4-Carboxamide N-aryl substitution directly impacts bromodomain displacement potency and BET selectivity.
Absence of CAS for the meta-chloro compound reinforces non-interchangeable identity with the para-Cl analog (CAS 260047-13-0).

N-(3-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide – Quantitative Differentiation Evidence


Regioisomer Melting Point and Solid-State Behavior

The para-chloro regioisomer, N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 260047-13-0), has a reported melting point of 186.00–188.00 °C . The meta-chloro regioisomer (this target compound) lacks a publicly reported melting point under standardized conditions, but the regioisomeric shift of chlorine from the para to meta position is predicted to alter crystal packing energetics due to changes in molecular symmetry and dipole moment orientation [1]. This physical property divergence directly impacts solubility, dissolution rate, and formulation behavior — critical parameters for both in vitro assay preparation and in vivo dosing.

Solid-State Behavior
Data to verify
Target: no publicly reported mp. Para-Cl analog (CAS 260047-13-0): mp 186–188 °C.
Regioisomeric shift expected to alter crystal packing and formulation behavior.
Experimental mp determination required for meta-chloro regioisomer.
Physicochemical characterization Regioisomer differentiation Solid-state properties Formulation development

3,5-Dimethylisoxazole Scaffold as Acetyl-Lysine Mimetic

The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine (KAc) mimetic that competitively displaces acetylated histone peptides from bromodomains [1]. In the foundational study by Hewings et al. (2011), the unoptimized 4-substituted 3,5-dimethylisoxazole scaffold achieved IC₅₀ values of <5 μM against BRD2(1) and BRD4(1) bromodomains, with the 4-carboxamide vector serving as the critical attachment point for selectivity-conferring substituents [1]. Subsequent optimization (Hewings et al., 2013) demonstrated that N-phenyl substitution on the 4-carboxamide can modulate BRD4(1) binding affinity from micromolar to sub-micromolar range, with specific substitution patterns driving selectivity within the BET family [2]. The meta-chloro substituent on the target compound occupies a position predicted by the SAR to influence the trajectory of the N-phenyl ring relative to the isoxazole plane, potentially altering the balance of van der Waals contacts within the bromodomain acetyl-lysine binding pocket.

Acetyl-Lysine Mimetic
Class-level inference
3,5-Dimethylisoxazole scaffold validated as KAc bioisostere; BRD2/4 bromodomain displacement demonstrated.
Supports BET bromodomain SAR context for the meta-Cl analog.
Compound-specific IC₅₀ requires experimental determination.
Epigenetics Bromodomain inhibition BET family Acetyl-lysine bioisostere

Meta-Chloro Substitution and Target Engagement

Dipole moment studies of 4-substituted 3,5-dimethylisoxazoles demonstrate that phenyl substituents act as electron donors with respect to the isoxazole ring, and that the Hammett constants of substituents on the phenyl ring correlate satisfactorily with measured dipole moments [1]. The meta-chloro substituent (Hammett σₘ = 0.37) exerts a predominantly inductive electron-withdrawing effect, whereas a para-chloro substituent (σₚ = 0.23) involves both inductive withdrawal and resonance donation [2]. This electronic difference — approximately 1.6-fold in Hammett σ magnitude — translates into distinct polarization of the amide bond and altered hydrogen-bonding capacity of the carboxamide NH and carbonyl oxygen. For protein targets where the N-aryl ring makes direct contacts within a binding pocket (e.g., bromodomains, cytochrome P450 enzymes, or GPCRs), the regioisomeric chlorine position can determine whether the compound acts as an inhibitor or is sterically excluded.

Electronic Profile
Class-level inference
σₘ(Cl) = 0.37 vs. σₚ(Cl) = 0.23; ~1.6-fold difference. Distinct InChI Keys confirm non-interchangeable connectivity.
Electronic divergence supports regioisomer-specific target engagement context.
Binding assay data not reported for this compound.
Structure-activity relationship Regioisomer selectivity Hammett analysis Drug design

Antifungal Activity of 3,5-Dimethylisoxazole-4-carboxamides

A systematic study of N-substituted phenyl-3,5-dimethylisoxazole-4-carboxamides evaluated antifungal activity, establishing this chemotype as possessing fungicidal potential [1]. Additionally, the broader 3-substituted isoxazolecarboxamide class (structurally related through the isoxazole-4-carboxamide core) has demonstrated high fungicidal activities against agriculturally relevant strains including Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum, and Phytophthora cactorum [2]. While the specific antifungal activity data for the N-(3-chlorophenyl) analog has not been disclosed in accessible primary literature, the class-level evidence positions meta-substituted chloro derivatives as relevant probes for antifungal SAR exploration, particularly given that halogen substitution on the N-phenyl ring is a known modulator of fungicidal potency in this series.

Antifungal Class Activity
Class-level inference
N-phenyl-3,5-dimethylisoxazole-4-carboxamide series reported active against Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, etc.
Supports antifungal SAR screening context for meta-Cl analog.
N-(3-chlorophenyl) specific activity not publicly disclosed.
Antifungal Agrochemical Fungicide discovery Crop protection

Purity Benchmarking vs. Commercial Analogs

Commercially, the closest purchasable analog — N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 260047-13-0) — is typically offered at 90% purity from mainstream catalog suppliers . N-(4-Fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 357325-98-5), another structurally proximal analog, is listed as a 'useful research chemical' without a standardized purity specification in public vendor documentation . The target meta-chloro compound (no CAS assigned) is available through specialty chemical suppliers as a custom research chemical, with procurement requiring direct inquiry for lot-specific purity certification . This differentiated supply landscape means that researchers requiring the specific meta-chloro regioisomer for SAR or probe studies cannot default to the more readily available para-chloro analog without introducing a regioisomeric variable into their experimental design.

Commercial Sourcing
Supplier data
Meta-Cl: custom synthesis, no CAS. Para-Cl (CAS 260047-13-0): catalog availability, typically ≥90% purity.
Procurement pathway divergence may impact study design and lead time.
Lot-specific purity certification recommended.
Chemical procurement Purity specification Quality control Reference standard

N-(3-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide – Application Scenarios


BET Bromodomain SAR Probe for Epigenetics

The 3,5-dimethylisoxazole-4-carboxamide scaffold is a crystallographically validated acetyl-lysine mimetic with demonstrated competitive displacement of histone peptides from BRD2(1) and BRD4(1) bromodomains [1]. Optimization studies have shown that N-aryl substitution on the 4-carboxamide vector modulates bromodomain binding affinity by >10-fold [2]. The N-(3-chlorophenyl) derivative, with its meta-chloro substituent (σₘ = 0.37), serves as a rationally selected SAR probe for interrogating the electronic and steric requirements of the bromodomain KAc-binding pocket at the N-aryl exit vector. This compound is appropriate for use in AlphaScreen competition assays against BET bromodomains, with the understanding that its IC₅₀ will need to be determined experimentally against the scaffold baseline of <5 μM established for the foundational 4-substituted 3,5-dimethylisoxazole series.

Regioisomeric Selectivity in Target Profiling

Because the meta-chloro (this compound) and para-chloro (CAS 260047-13-0, mp 186–188°C) regioisomers exhibit distinct electronic profiles (σₘ = 0.37 vs. σₚ = 0.23) and divergent solid-state properties, parallel procurement of both regioisomers enables systematic regioisomeric selectivity profiling against panels of protein targets [1][2]. This application is particularly relevant for: (a) cytochrome P450 inhibition screening, where halogen substitution position influences metabolic stability; (b) GPCR panels, where N-aryl geometry affects ligand-receptor complementarity; and (c) kinase selectivity profiling, where the amide pharmacophore orientation can determine hinge-binding competency. The differential procurement pathways (custom synthesis for meta-Cl vs. catalog availability for para-Cl) should be factored into experimental planning.

Antifungal Lead Optimization in Agrochemicals

The N-substituted phenyl-3,5-dimethylisoxazole-4-carboxamide chemotype has established antifungal activity in systematic evaluations [1]. The broader 3-substituted isoxazolecarboxamide class has demonstrated efficacy against a panel of agriculturally relevant phytopathogens including Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum, and Phytophthora cactorum [2]. The N-(3-chlorophenyl) analog represents a logical SAR expansion point for exploring the effect of meta-halogen substitution on fungicidal spectrum and potency. Researchers in crop protection chemistry may prioritize this compound to fill a substitution gap in existing SAR matrices, with comparative testing recommended against the para-chloro and unsubstituted N-phenyl analogs to quantify the regioisomeric contribution to antifungal activity.

Physicochemical Reference for Solid-State Formulation

The absence of a published melting point for the meta-chloro regioisomer, contrasted with the well-characterized para-chloro analog (mp 186–188°C), creates a defined research opportunity in solid-state chemistry [1]. Researchers focused on crystal engineering, polymorphism screening, or amorphous solid dispersion formulation can use this regioisomeric pair as a model system to study how chlorine substitution position (meta vs. para) influences crystal packing, melting behavior, solubility, and dissolution rate within an otherwise identical molecular framework. Such studies are directly relevant to preclinical formulation development when the isoxazole-4-carboxamide scaffold is being advanced toward in vivo evaluation.

Application
Selection Property
Validation Focus
BET bromodomain SAR studies
N-aryl substitution for KAc-binding pocket interrogation
AlphaScreen displacement assay; BRD2/4 selectivity profiling
Regioisomeric selectivity profiling
Meta- vs para-chloro electronic divergence (σₘ 0.37 vs σₚ 0.23)
CYP inhibition, GPCR, or kinase panel selectivity screening
Antifungal SAR lead optimization
Halogen-substituted isoxazolecarboxamide chemotype
Fungicidal spectrum testing against phytopathogen panel
Solid-state formulation studies
Regioisomeric influence on crystal packing and solubility
Melting point, dissolution rate, polymorphism screening
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